![molecular formula C23H15ClN2O2S B4625381 2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4625381.png)

2-{4-[(3-chlorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

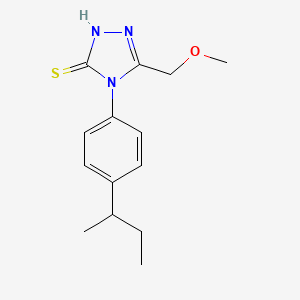

Descripción general

Descripción

Synthesis Analysis

The synthesis of related heterocyclic compounds involves innovative methodologies that often include cyclization reactions, facilitating the formation of the complex structures typical of benzimidazoles and thiazolo[3,2-a]pyrimidines. For instance, a method described involves the molecular iodine-mediated oxidative cyclization, highlighting a new class of compounds formed through C-N and S-N bond formation at ambient temperatures (Gunaganti Naresh, R. Kant, T. Narender, 2014). Another example includes the reaction of 1,2,3,4-tetrahydropyrimidine-2-thiones with chloroacetic acid and appropriate benzaldehydes in a single step, showcasing a versatile approach to synthesizing thiazolo[3,2-a]pyrimidine derivatives (B. Tozkoparan, M. Ertan, P. Kelicen, Rümeysa Demirdamar, 1999).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray diffraction, providing detailed insights into their configuration and conformation. For example, the structure of thiazolo[3,4-a]-benzimidazole derivatives has been confirmed through X-ray diffraction, underlining the importance of structural analysis in understanding the properties and potential reactivity of these molecules (A. Alizadeh, Akram Bagherinejad, Leila Moafi, Long‐Guan Zhu, 2016).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are characterized by their reactivity towards various reagents and conditions, leading to a wide range of derivatives with potentially diverse biological activities. For instance, the synthesis of benzimidazoles and benzothiazoles through reactions involving molecular iodine showcases the versatility of these heterocycles in chemical transformations (Gunaganti Naresh, R. Kant, T. Narender, 2014).

Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activities

Research has explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which share structural similarities with the specified compound, focusing on their anti-inflammatory activities. These compounds have been synthesized through reactions involving tetrahydropyrimidine-2-thiones, with some exhibiting moderate anti-inflammatory activity at certain doses compared to standard drugs like indomethacin (Tozkoparan et al., 1999).

H1-antihistaminic Agents

Another study has synthesized 2-(4-substituted-1-(homo)piperazinyl)benzimidazoles, which demonstrated H1-antihistaminic activity in vitro and in vivo. The research indicated that the presence of an oxygen atom in certain substituent groups significantly contributed to potent antihistaminic activity, especially in vivo applications (Iemura et al., 1986).

Benzimidazole and Benzothiazole Synthesis

A study on the molecular iodine-promoted synthesis of benzimidazoles and benzothiazoles, including divergent synthesis leading to new classes of compounds, showcases the versatility of reactions involving such heterocyclic frameworks. This synthesis approach facilitated new C-N and S-N bond formations at ambient temperatures, indicating a broad applicability in generating diverse heterocyclic compounds (Naresh et al., 2014).

Antimicrobial Activity

Novel 2-substituted-1Hbenzimidazole derivatives have been synthesized and evaluated for their in vitro antimicrobial activity, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents. These compounds displayed varying degrees of activity, indicating their relevance in the search for new treatments against microbial infections (Abdellatif et al., 2013).

Angiotensin II Receptor Antagonists

Benzimidazole derivatives bearing acidic heterocycles have been synthesized and tested for their angiotensin II receptor antagonistic activities. This research suggests that benzimidazole compounds can serve as effective agents in treating conditions mediated by the angiotensin II receptor, such as hypertension (Kohara et al., 1996).

Propiedades

IUPAC Name |

(2Z)-2-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15ClN2O2S/c24-17-5-3-4-16(12-17)14-28-18-10-8-15(9-11-18)13-21-22(27)26-20-7-2-1-6-19(20)25-23(26)29-21/h1-13H,14H2/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWWNIUNMAIAOS-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCC5=CC(=CC=C5)Cl)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)OCC5=CC(=CC=C5)Cl)/S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Z)-1-{4-[(3-Chlorobenzyl)oxy]phenyl}methylidene)[1,3]thiazolo[3,2-A][1,3]benzimidazol-3-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyethyl)-4-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4625312.png)

![N~1~-cyclopropyl-N~2~-(4-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4625321.png)

![methyl 2-[(2-chloro-6-fluorobenzyl)thio]-1-cyclopropyl-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4625329.png)

![N-(2,6-dimethylphenyl)-2-{[4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625338.png)

![6-methyl-3-[(2-methyl-1H-benzimidazol-1-yl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4625346.png)

![N-[1-(3,4-diethoxyphenyl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B4625374.png)

![N-(2,4-dichlorophenyl)-2-{[5-(4-nitrophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4625382.png)

![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4625393.png)

![N-(2,5-dichlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4625397.png)

![1-acetyl-4-[(4-sec-butylphenyl)sulfonyl]piperazine](/img/structure/B4625411.png)